molecular formula C20H28N2O6 B4040007 1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]-2-methylimidazole;oxalic acid

1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]-2-methylimidazole;oxalic acid

Cat. No.: B4040007
M. Wt: 392.4 g/mol
InChI Key: OHARXHPVGXWFDK-UHFFFAOYSA-N
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Description

1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]-2-methylimidazole;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of an imidazole ring substituted with a tert-butylphenoxy group and an ethoxyethyl chain, combined with oxalic acid.

Scientific Research Applications

1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]-2-methylimidazole has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]-2-methylimidazole typically involves multi-step organic reactions. One common method includes the alkylation of 2-methylimidazole with 2-(2-tert-butylphenoxy)ethyl bromide under basic conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate. The resulting intermediate is then treated with oxalic acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]-2-methylimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the ethoxyethyl chain.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted imidazole derivatives.

Mechanism of Action

The mechanism by which 1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]-2-methylimidazole exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The ethoxyethyl chain and tert-butylphenoxy group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]azepane oxalate
  • N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-1-butanamine oxalate

Uniqueness

Compared to similar compounds, 1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]-2-methylimidazole stands out due to its imidazole ring, which imparts unique electronic properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or catalytic activity.

Properties

IUPAC Name

1-[2-[2-(2-tert-butylphenoxy)ethoxy]ethyl]-2-methylimidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2.C2H2O4/c1-15-19-9-10-20(15)11-12-21-13-14-22-17-8-6-5-7-16(17)18(2,3)4;3-1(4)2(5)6/h5-10H,11-14H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHARXHPVGXWFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCOCCOC2=CC=CC=C2C(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]-2-methylimidazole;oxalic acid
Reactant of Route 2
1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]-2-methylimidazole;oxalic acid
Reactant of Route 3
1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]-2-methylimidazole;oxalic acid
Reactant of Route 4
1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]-2-methylimidazole;oxalic acid
Reactant of Route 5
1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]-2-methylimidazole;oxalic acid
Reactant of Route 6
1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]-2-methylimidazole;oxalic acid

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